(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
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Overview
Description
(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one is a complex organic compound with a unique structure. This compound is part of the steroid family and is characterized by its tetradecahydro-1H-cyclopenta[a]phenanthrene core. It is known for its significant biological activity and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one involves multiple steps. One common method starts with the precursor 17α-hydroxyprogesterone. The key steps include:
Enolization: of the 3-keto group using ethanol and triethyl orthoformate.
Etherification: at the 3-position.
Halogenation: at the 6-position using carbon tetrabromide.
Reduction: of the 3-keto group.
Acetylation: of the 17-hydroxy group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17-position can be oxidized to a ketone.
Reduction: The 3-keto group can be reduced to a hydroxyl group.
Substitution: Halogenation at specific positions can be achieved using halogenating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Carbon tetrabromide, bromine.
Major Products
The major products formed from these reactions include various hydroxylated, ketonized, and halogenated derivatives of the parent compound.
Scientific Research Applications
(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroids.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and anti-inflammatory treatments.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to steroid hormone receptors, modulating their activity.
Pathways: Influences the expression of genes involved in metabolism, inflammation, and cell growth.
Comparison with Similar Compounds
Similar Compounds
- (3R,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl pentanoic acid .
- (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-{(2R,5R)-5-[(1R,2R)-2-methylcyclopropyl]-2-hexanyl}-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta phenanthren-3-ol .
Uniqueness
What sets (5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one apart is its specific stereochemistry and functional groups, which confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H32O3 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14,16-18,24H,4-12H2,1-3H3/t14-,16-,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
UUOHXXXJRQGPLC-QCQJMWNZSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O |
Origin of Product |
United States |
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